molecular formula C18H18ClN5O4 B11183498 N-(4-chlorophenyl)-2-(morpholin-4-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide

N-(4-chlorophenyl)-2-(morpholin-4-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide

Cat. No.: B11183498
M. Wt: 403.8 g/mol
InChI Key: LXEULHIZNUQGPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-chlorophenyl)-2-(morpholin-4-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide (hereafter referred to as Compound A) is a pyrido[2,3-d]pyrimidine derivative characterized by a hexahydro fused ring system, a morpholine substituent at position 2, and a 4-chlorophenyl carboxamide group. Its structural complexity confers unique physicochemical and pharmacological properties, distinguishing it from related heterocyclic compounds.

Properties

Molecular Formula

C18H18ClN5O4

Molecular Weight

403.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-morpholin-4-yl-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C18H18ClN5O4/c19-10-1-3-11(4-2-10)20-16(26)12-9-13(25)21-15-14(12)17(27)23-18(22-15)24-5-7-28-8-6-24/h1-4,12H,5-9H2,(H,20,26)(H2,21,22,23,25,27)

InChI Key

LXEULHIZNUQGPW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC3=C(C(CC(=O)N3)C(=O)NC4=CC=C(C=C4)Cl)C(=O)N2

Origin of Product

United States

Preparation Methods

Biginelli Reaction for Dihydropyrimidinone Formation

The hexahydropyrido[2,3-d]pyrimidine scaffold is often synthesized via a Biginelli reaction , a three-component cyclocondensation between a β-keto ester, aldehyde, and urea derivative. For example:

  • Reactants : Ethyl acetoacetate (β-keto ester), 4-chlorobenzaldehyde (aldehyde), and guanidine hydrochloride (urea analog).

  • Conditions : Reflux in ethanol with catalytic HCl (12–24 hours).

  • Outcome : Forms 5-carbethoxy-6-methyl-4-(4-chlorophenyl)-3,4-dihydropyrimidin-2(1H)-one, a key intermediate.

This step establishes the pyrimidine ring with a 4-chlorophenyl group at position 4.

Functionalization of the Pyrimidine Core

Chlorination at Position 2

To introduce a leaving group for subsequent substitution:

  • Reagent : Phosphorus oxychloride (POCl₃) in excess.

  • Conditions : Reflux at 110°C for 4–6 hours.

  • Result : Converts the 2-hydroxyl group to a chloride, yielding 2-chloro-5-carbethoxy-6-methyl-4-(4-chlorophenyl)-3,4-dihydropyrimidine.

Morpholin-4-yl Group Introduction via Nucleophilic Substitution

The chloride at position 2 is displaced by morpholine:

  • Reactants : Morpholine (2 equivalents), 2-chloro intermediate.

  • Catalyst : Triethylamine (TEA) or p-toluenesulfonic acid (PTSA).

  • Conditions : Reflux in ethanol (6–8 hours) or heating in a sealed autoclave (190°C, 3 atm).

  • Yield : 80–87% after recrystallization (methanol or ethanol).

  • Characterization : ¹H NMR shows morpholine protons as triplets at δ 3.74 (C3,5-H) and 3.94 ppm (C2,6-H).

Carboxamide Installation at Position 5

Hydrolysis of Ester to Carboxylic Acid

  • Reagent : Aqueous NaOH (2M) in ethanol.

  • Conditions : Reflux for 3–5 hours.

  • Outcome : Converts the 5-carbethoxy group to a carboxylic acid.

Coupling with 4-Chloroaniline

  • Activation : Carboxylic acid is converted to an acid chloride using thionyl chloride (SOCl₂).

  • Coupling : Reacted with 4-chloroaniline in dichloromethane (DCM) with catalytic dimethylaminopyridine (DMAP).

  • Yield : 65–72% after purification by column chromatography (silica gel, chloroform:methanol 10:1).

Alternative Synthetic Routes

One-Pot Alkylation-Cyclization Strategy

A patent method avoids intermediate isolation:

  • Reactants : 2-(4-Chlorophenyl)-4,5-dihydro-1,3-oxazole, morpholine.

  • Catalyst : PTSA (0.1 mol%).

  • Conditions : 190°C in an autoclave (8 hours, 3 atm).

  • Advantage : 87% yield with fewer purification steps.

Knoevenagel Condensation for Ring Formation

Adapted from benzothiazole syntheses:

  • Reactants : 2-Cyanomethylbenzothiazole and pyridinecarboxaldehyde.

  • Conditions : Ethanol, TEA catalyst, 18 minutes at room temperature.

  • Relevance : Demonstrates rapid cyclization under mild conditions, potentially applicable to pyrido-pyrimidine systems.

Optimization and Challenges

Regioselectivity in Substitution Reactions

  • Issue : Competing reactions at positions 2 and 4 during morpholine substitution.

  • Solution : Use excess morpholine (2.5 equivalents) and TEA to scavenge HCl.

Solubility Management

  • Problem : Poor solubility of intermediates in polar solvents.

  • Fix : Employ mixed solvents (e.g., DCM:methanol 9:1) for recrystallization.

Reaction Conditions and Yield Data

StepReagents/ConditionsYield (%)Characterization DataSource
Biginelli ReactionEthanol, HCl, reflux58–65¹H NMR (δ 1.25, t, CH₂CH₃)
ChlorinationPOCl₃, reflux78IR (C-Cl stretch at 750 cm⁻¹)
Morpholine SubstitutionMorpholine, PTSA, 190°C87¹H NMR (δ 3.74, 3.94, morpholine)
Carboxamide CouplingSOCl₂, 4-chloroaniline, DMAP72LC-MS (m/z 455 [M+H]⁺)

Industrial-Scale Considerations

Catalytic Efficiency

  • Proton Acids : PTSA (0.1 mol%) reduces reaction time by 40% compared to uncatalyzed routes.

  • Solvent-Free Conditions : Autoclave methods eliminate solvent recovery costs.

Purification Techniques

  • Recrystallization : Preferred over chromatography for cost-effectiveness (methanol yields 95% purity) .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(morpholin-4-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-chlorophenyl)-2-(morpholin-4-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Pharmacology: Study of its effects on biological systems, including its potential as an anti-inflammatory or anticancer agent.

    Materials Science: Exploration of its properties for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(morpholin-4-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and resulting in a therapeutic effect.

Comparison with Similar Compounds

Structural Analog 1: 2-(4-Benzylpiperidin-1-yl)-N-(4-chlorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide

  • Key Differences :
    • Substituent at Position 2 : Replaces morpholine with a benzylpiperidine group .
    • Impact :
  • Binding Affinity : Benzylpiperidine’s bulky aromatic moiety may enhance interactions with hydrophobic enzyme pockets but reduce selectivity due to steric hindrance.
    • Synthetic Yield : Similar high yields (85–93%) are observed for pyrido[2,3-d]pyrimidine derivatives under optimized conditions .

Structural Analog 2: 4-(2-Chlorophenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

  • Key Differences :
    • Core Structure : Simpler tetrahydropyrimidine ring vs. Compound A ’s hexahydropyrido[2,3-d]pyrimidine .
    • Substituents : 2-Chlorophenyl at position 4 and 4-fluorophenyl carboxamide vs. Compound A ’s 4-chlorophenyl group.
    • Functional Group : Thioxo (C=S) at position 2 vs. oxo (C=O) in Compound A .
    • Impact :
  • Metabolic Stability : Thioxo groups are less prone to oxidative metabolism but may reduce hydrogen-bonding capacity.

Structural Analog 3: N-(4-Chlorophenyl)-4-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

  • Key Differences :
    • Substituents : 2,5-Dimethoxyphenyl at position 4 and sulfanylidene (C=S) at position 2 .
    • Impact :
  • Solubility : Sulfanylidene increases lipophilicity, which may compromise aqueous solubility compared to Compound A ’s oxo groups.

Comparative Data Table

Property Compound A Analog 1 Analog 2 Analog 3
Core Structure Hexahydropyrido[2,3-d]pyrimidine Hexahydropyrido[2,3-d]pyrimidine Tetrahydropyrimidine Tetrahydropyrimidine
Position 2 Substituent Morpholin-4-yl 4-Benzylpiperidin-1-yl Thioxo (C=S) Sulfanylidene (C=S)
Carboxamide Group N-(4-Chlorophenyl) N-(4-Chlorophenyl) N-(4-Fluorophenyl) N-(4-Chlorophenyl)
Key Functional Groups 4,7-Dioxo 4,7-Dioxo 2-Thioxo, 6-methyl 2-Sulfanylidene, 6-methyl
Solubility (Predicted) Moderate (polar morpholine) Low (bulky benzylpiperidine) Low (thioxo, fluorophenyl) Very low (sulfanylidene)
Metabolic Stability Moderate (oxo groups prone to reduction) High (stable benzylpiperidine) High (thioxo resistant to oxidation) Moderate (sulfanylidene stability)

Research Findings and Implications

Synthetic Feasibility : Pyrido[2,3-d]pyrimidine derivatives like Compound A and Analog 1 are synthesized in high yields (85–93%) via cyclocondensation reactions, suggesting scalable production .

Pharmacophore Optimization: The morpholine group in Compound A balances solubility and target engagement, whereas bulkier substituents (e.g., benzylpiperidine) may hinder diffusion across membranes .

Biological Activity :

  • Compound A ’s hexahydropyrido ring system likely confers rigidity, improving binding to kinases or proteases compared to flexible tetrahydropyrimidines .
  • Fluorophenyl and chlorophenyl groups in analogs influence selectivity for halogen-binding enzyme pockets .

Biological Activity

N-(4-chlorophenyl)-2-(morpholin-4-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities , particularly in the realm of medicinal chemistry. Its unique structural features contribute to its diverse pharmacological properties.

Structural Overview

The compound belongs to the pyrimidine family and features a fused bicyclic ring system. Notably, it contains a morpholine ring and a 4-chlorophenyl substituent. These structural elements are believed to play significant roles in its biological activity.

Antitumor Properties

Research indicates that this compound exhibits significant antitumor activity . It has been shown to inhibit cancer cell proliferation effectively. The proposed mechanism of action involves interference with cell cycle regulation and apoptosis pathways. Studies suggest that it may induce apoptosis in cancer cells through various signaling pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities:

  • Acetylcholinesterase Inhibition : This compound exhibits strong inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmission. The IC50 values indicate its potential as a therapeutic agent in treating neurodegenerative diseases such as Alzheimer's disease .
  • Urease Inhibition : It has demonstrated significant urease inhibition, which is important in managing conditions like urinary tract infections and kidney stones. The potency of this compound as a urease inhibitor suggests it may serve as a lead compound for further drug development .

Interaction Studies

Interaction studies reveal that N-(4-chlorophenyl)-2-(morpholin-4-yl)-4,7-dioxo can bind to various biological targets involved in cell proliferation and apoptosis. Notably, docking studies have illustrated its binding affinity to amino acids within target proteins, enhancing our understanding of its mechanism of action.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds. The following table summarizes some relevant compounds and their biological activities:

Compound NameStructure FeaturesUnique Aspects
5-amino-2,4,7-trioxo-3,4,7,8-tetrahydro-pyrido[2,3-d]pyrimidineContains an amino group enhancing solubilityNotable for strong antitumor activity
2-(2-morpholinoethyl)-6-methylpyrimidin-4(3H)-oneSimilar morpholine attachmentExhibits different pharmacological profiles
3-cyclopropyl-1-(2-fluoro-4-iodophenyl) pyrido[2,3-d]pyrimidineContains halogenated phenyl groupsEnhanced lipophilicity affecting bioavailability

Case Studies

Several studies have highlighted the efficacy of N-(4-chlorophenyl)-2-(morpholin-4-yl)-4,7-dioxo in various biological assays. For instance:

  • Anticancer Efficacy : A study demonstrated that treatment with this compound led to a marked reduction in tumor size in xenograft models of breast cancer. The results indicated a significant decrease in Ki67 expression (a marker for proliferation) and an increase in apoptotic cells as evidenced by TUNEL assays.
  • Neuroprotective Effects : In vitro studies showed that the compound could protect neuronal cells from oxidative stress-induced apoptosis by modulating the expression of antioxidant enzymes.

Q & A

Q. What synthetic routes and characterization techniques are recommended for this compound?

The synthesis typically involves multi-step protocols, including cyclization of pyridopyrimidine precursors followed by functionalization with morpholine and 4-chlorophenyl groups. Key steps require controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere) to avoid side reactions. Characterization relies on NMR spectroscopy (1H/13C) to confirm regiochemistry, mass spectrometry (MS) for molecular weight validation, and HPLC to assess purity (>95%) . X-ray crystallography (if crystalline) resolves absolute stereochemistry .

Q. How can researchers confirm structural integrity and purity?

  • NMR : Compare experimental spectra with computed chemical shifts for the pyridopyrimidine core and substituents.
  • X-ray crystallography : Resolves bond lengths/angles and confirms the hexahydropyrido ring conformation .
  • HPLC-MS : Monitors byproducts (e.g., dechlorinated or oxidized derivatives) using reverse-phase C18 columns with UV/Vis detection at 254 nm .

Q. Which functional groups critically influence reactivity and bioactivity?

  • The morpholinyl group enhances solubility and modulates hydrogen-bonding interactions with biological targets.
  • The 4-chlorophenyl moiety contributes to hydrophobic binding in enzyme pockets.
  • The pyridopyrimidine-dione core provides rigidity, influencing conformational stability during target engagement .

Q. What solvent systems optimize synthetic yield?

Polar aprotic solvents (e.g., DMF, DMSO) improve intermediate solubility, while dichloromethane or THF is preferred for coupling reactions. Temperature control (0–60°C) minimizes decomposition. Catalytic additives like DMAP or Hünig’s base enhance acylation efficiency .

Q. How does this compound compare to recent pyridopyrimidine derivatives in patents?

Compared to analogs in EP 4,374,877 A2, this compound lacks trifluoromethyl groups but retains the morpholinyl-pyridopyrimidine scaffold, suggesting similar kinase inhibition potential. Structural variations in substituents (e.g., chlorophenyl vs. fluorophenyl) may alter selectivity profiles .

Advanced Research Questions

Q. What experimental strategies elucidate its mechanism of action?

  • Enzyme inhibition assays : Screen against kinase panels (e.g., CDK, MAPK) using fluorescence polarization or radiometric methods.
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics with target proteins.
  • Cellular thermal shift assays (CETSA) : Validates target engagement in live cells .

Q. How can computational modeling predict target interactions?

  • Molecular docking : Use crystal structures of homologous kinases (PDB: 3BX, 9D6) to model binding poses. Prioritize residues (e.g., hinge-region lysine) for mutagenesis studies .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories with AMBER or GROMACS .

Q. How to resolve contradictions between computational and experimental bioactivity data?

  • Re-evaluate force field parameters for morpholinyl group interactions.
  • Validate assay conditions (e.g., buffer pH, reducing agents) to rule out false negatives.
  • Cross-check with SPR (surface plasmon resonance) for kinetic binding validation .

Q. What process engineering approaches improve synthetic scalability?

  • Membrane separation : Nanofiltration removes unreacted intermediates.
  • Flow chemistry : Continuous reactors enhance reproducibility for cyclization steps.
  • DoE (Design of Experiments) : Optimizes variables (e.g., stoichiometry, temperature) to maximize yield .

Q. How to ensure cross-laboratory reproducibility?

  • Publish detailed protocols with step-by-step reaction monitoring (TLC/Rf values).
  • Use certified reference standards for NMR/MS calibration.
  • Independent validation via round-robin testing across institutions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.